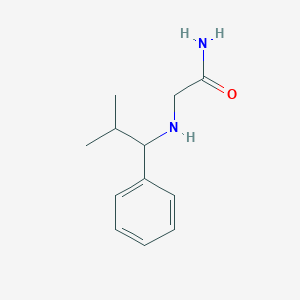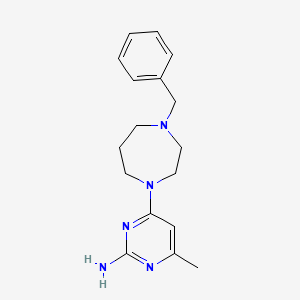
4-Chloro-5-((2-methylphenethyl)amino)pyridazin-3(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-((2-methylphenethyl)amino)pyridazin-3(2h)-one is a synthetic organic compound that belongs to the pyridazinone class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((2-methylphenethyl)amino)pyridazin-3(2h)-one typically involves the reaction of 4-chloropyridazine with 2-methylphenethylamine under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to achieve high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyridazinones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Chloro-5-((2-methylphenethyl)amino)pyridazin-3(2h)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies might focus on its potential as an inhibitor or activator of specific biological pathways.
Medicine
In medicine, derivatives of pyridazinones have been explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. Research on this compound could lead to the development of new pharmaceuticals.
Industry
Industrially, the compound might be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-((2-methylphenethyl)amino)pyridazin-3(2h)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloropyridazine: A precursor in the synthesis of the compound.
2-Methylphenethylamine: Another precursor used in the synthesis.
Other Pyridazinones: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of 4-Chloro-5-((2-methylphenethyl)amino)pyridazin-3(2h)-one lies in its specific substitution pattern, which can impart distinct biological and chemical properties compared to other pyridazinones.
Eigenschaften
Molekularformel |
C13H14ClN3O |
|---|---|
Molekulargewicht |
263.72 g/mol |
IUPAC-Name |
5-chloro-4-[2-(2-methylphenyl)ethylamino]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H14ClN3O/c1-9-4-2-3-5-10(9)6-7-15-11-8-16-17-13(18)12(11)14/h2-5,8H,6-7H2,1H3,(H2,15,17,18) |
InChI-Schlüssel |
LAHXDXGRUQKSMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CCNC2=C(C(=O)NN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


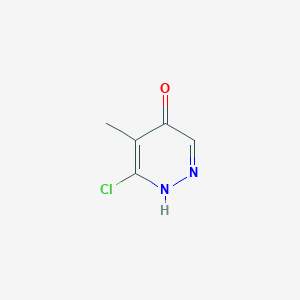
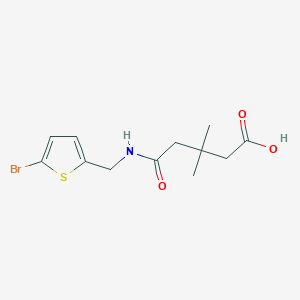
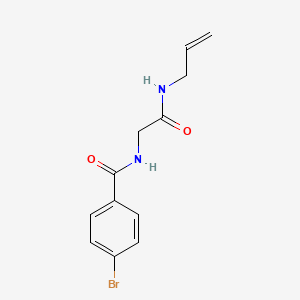
![(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)

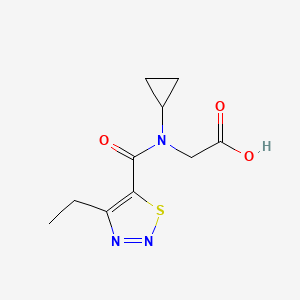
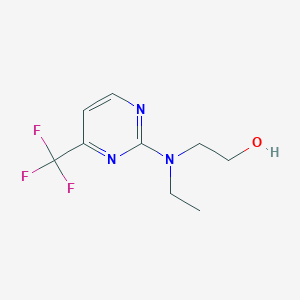
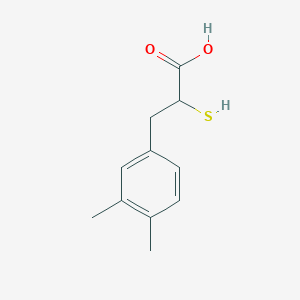
![4-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B14912980.png)



